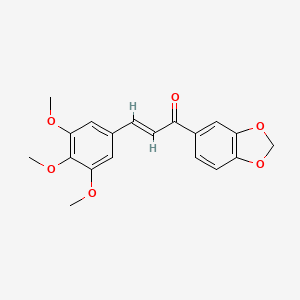![molecular formula C18H16Cl2N4O2S B10939332 4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10939332.png)
4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide is a complex organic compound that features a benzamide core linked to a triazole ring and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Dichlorophenoxy Group: This step involves the reaction of 2,4-dichlorophenol with a suitable alkylating agent to form the dichlorophenoxy moiety.
Coupling with Benzamide: The final step involves coupling the triazole and dichlorophenoxy intermediates with a benzamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the triazole ring can participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-4H-1,2,4-triazol-4-yl]benzamide: Lacks the methylsulfanyl group.
4-[(2,4-dichlorophenoxy)methyl]-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide: Similar structure but with variations in the triazole ring.
Uniqueness
The presence of both the dichlorophenoxy and methylsulfanyl groups in 4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide provides unique chemical properties, such as enhanced binding affinity and potential for diverse chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16Cl2N4O2S |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenoxy)methyl]-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-11-21-22-18(27-2)24(11)23-17(25)13-5-3-12(4-6-13)10-26-16-8-7-14(19)9-15(16)20/h3-9H,10H2,1-2H3,(H,23,25) |
InChI Key |
NXRUUMUBAQMNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Chlorobenzyl)piperazin-1-yl][5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B10939254.png)
![2-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10939262.png)
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[({5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10939268.png)
![2-{[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B10939270.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10939271.png)
![6-cyclopropyl-1,3-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939273.png)
![1,3-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939276.png)
![4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide](/img/structure/B10939280.png)
![2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10939298.png)

![2-({5-[(4-ethylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10939305.png)
![1-benzyl-6-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939313.png)
![methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10939331.png)
![4-[({3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10939337.png)
